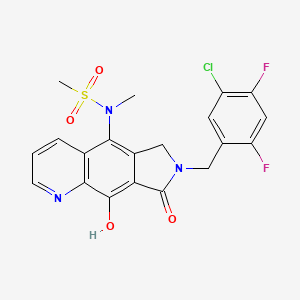
Tropicamide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropicamide, (S)-: is a synthetic compound primarily used in ophthalmology. It is an antimuscarinic drug that induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), facilitating eye examinations and certain ocular procedures . Tropicamide is a derivative of tropic acid and is known for its rapid onset and short duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tropicamide involves several steps:
Starting Material: 3-hydroxy-2-phenylpropionic acid is reacted with toluene under nitrogen protection, followed by the addition of triethylamine and acetyl chloride. The mixture is heated and refluxed until clear, then cooled to room temperature. .
Intermediate Formation: The ester is then reacted with ethylpyridin-4-ylmethylamine in the presence of triethylamine and toluene under nitrogen protection. .
Final Product: The reaction mixture is hydrolyzed with 3N hydrochloric acid, followed by extraction and washing with ethyl acetate. .
Industrial Production Methods: Industrial production of Tropicamide follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tropicamide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where functional groups are replaced to form intermediates and the final product
Hydrolysis: Used in the final step to convert intermediates into Tropicamide
Common Reagents and Conditions:
Reagents: Triethylamine, acetyl chloride, thionyl chloride, ethylpyridin-4-ylmethylamine, hydrochloric acid, ethyl acetate, heptane
Conditions: Nitrogen protection, heating, refluxing, cooling, and crystallization
Major Products:
Intermediate: 2-chlorocarbonyl-2-phenylethyl ester
Final Product: Tropicamide
Scientific Research Applications
Tropicamide is widely used in scientific research, particularly in:
Mechanism of Action
Tropicamide works by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the sphincter muscle of the iris and the ciliary muscle . This results in pupil dilation and paralysis of accommodation, facilitating detailed examination of the retina and other internal structures .
Comparison with Similar Compounds
Similar Compounds:
Cyclopentolate: Another antimuscarinic drug used for similar purposes but with a longer duration of action.
Atropine: Provides more prolonged mydriasis and cycloplegia but with a higher risk of side effects.
Uniqueness of Tropicamide:
Properties
| 92934-64-0 | |
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1 |
InChI Key |
BGDKAVGWHJFAGW-MRXNPFEDSA-N |
Isomeric SMILES |
CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



